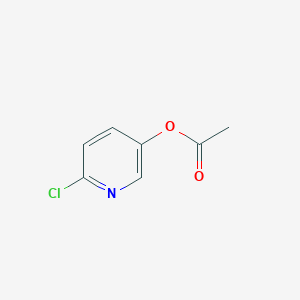

6-Chloropyridin-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWOGUAXAQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356133 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-24-1 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropyridin 3 Yl Acetate

Direct Synthesis Pathways for 6-Chloropyridin-3-yl Acetate (B1210297)

Esterification Approaches for Acetate Formation

The formation of the acetate ester from 6-chloropyridin-3-ol is a direct application of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, the hydroxyl group of the pyridine (B92270) precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Common and effective acetylating agents for this transformation include acetyl chloride and acetic anhydride.

The reaction with acetyl chloride is typically rapid and exothermic. It is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. The base prevents the protonation of the starting alcohol and the product, thereby promoting the reaction's completion.

Alternatively, acetic anhydride can be used as the acetylating agent. This method is generally less reactive than using acetyl chloride and may require a catalyst, such as a small amount of sulfuric acid or a base like pyridine. The byproduct of this reaction is acetic acid, which is less corrosive than HCl.

A general scheme for this esterification is as follows:

Reactants: 6-chloropyridin-3-ol and an acetylating agent (e.g., acetyl chloride, acetic anhydride).

Conditions: Typically performed in an aprotic solvent. A base is added when using acetyl chloride. Mild heating may be required with acetic anhydride.

Mechanism: Nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (chloride or acetate). masterorganicchemistry.com

Precursor-Based Synthetic Routes to the 6-Chloropyridin-3-yl Core

The availability of the precursor, 6-chloropyridin-3-ol, is the cornerstone for the synthesis of 6-Chloropyridin-3-yl acetate. Various multi-step synthetic strategies have been developed to produce substituted pyridines. beilstein-journals.orgnih.gov One common approach involves the construction of the pyridine ring followed by specific functional group interconversions.

For instance, the synthesis can start from readily available pyridine derivatives. A plausible route involves the chlorination of a suitable pyridinol or the hydroxylation of a pre-existing chloropyridine. The synthesis of nicotinic acid, for example, can be achieved from 3-picoline, which is a major byproduct in the industrial synthesis of pyridine from raw materials like formaldehyde, acetaldehyde, and ammonia. beilstein-journals.orgnih.gov Similar strategies, involving oxidation, halogenation, and other functional group manipulations on substituted pyridine starting materials, are employed to access the 6-chloropyridin-3-ol core.

Derivatization Strategies of the 6-Chloropyridin-3-yl Moiety

The 6-chloropyridin-3-yl group is a versatile scaffold for further chemical modification. The presence of the chlorine atom, activated by the ring nitrogen, allows for a range of derivatization reactions, primarily through nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. In molecules like this compound, the chlorine atom at the 2-position (or 6-position) is susceptible to attack by nucleophiles. This reactivity is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comyoutube.com The attack of a nucleophile on the carbon bearing the chlorine atom leads to an intermediate where the negative charge is delocalized, including onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Aromaticity is restored upon the expulsion of the chloride leaving group. youtube.com

The chlorine atom in this compound can be displaced by a variety of nucleophiles. This halogen displacement is a type of SNAr reaction. science-revision.co.ukcreative-chemistry.org.uksavemyexams.com

Scope of Nucleophiles: A wide range of nucleophiles can be employed in these reactions. Common examples include:

O-Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides to form ethers.

N-Nucleophiles: Ammonia, primary and secondary amines to yield aminopyridines.

S-Nucleophiles: Thiolates to produce thioethers.

C-Nucleophiles: Cyanide ions to introduce a nitrile group.

The reactivity follows the general principles of nucleophilicity and the specific reaction conditions employed (solvent, temperature). More reactive halogens can also displace less reactive ones under certain conditions, although this is less common than displacement by other nucleophilic species. science-revision.co.uk

When a pyridine ring has multiple halogen substituents, the site of nucleophilic attack is governed by regioselectivity. Studies on 3-substituted 2,6-dichloropyridines provide valuable insights into the factors controlling this selectivity. researchgate.net The position of nucleophilic attack is influenced by the electronic and steric properties of the substituents on the ring and the solvent used. researchgate.netstackexchange.com

In the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to correlate not with lipophilicity or inductive effects, but significantly with the Verloop steric parameter B1. researchgate.net This suggests that bulky substituents at the 3-position sterically hinder attack at the adjacent 2-position, thereby directing the nucleophile to the 6-position. researchgate.net

Furthermore, the nature of the substituent at the 3-position can electronically influence the preferred site of attack. For example, to obtain the 2-isomer, 3-carboxylate and 3-amide substituents are preferred, whereas 3-cyano and 3-trifluoromethyl substituents favor the formation of the 6-isomer. researchgate.net

The solvent also plays a critical role in determining regioselectivity. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that the selectivity could be predicted by the Kamlet–Taft equation, with the solvent's hydrogen-bond acceptor ability (β parameter) being the most influential factor. researchgate.net For instance, the reaction in dichloromethane (DCM, β = 0.10) yielded a 16:1 regioselectivity for the 2-isomer, which could be switched to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (DMSO, β = 0.76). researchgate.net

| Solvent | Kamlet-Taft β Parameter | Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

These findings highlight the complex interplay of steric, electronic, and solvent effects in dictating the outcome of nucleophilic aromatic substitution reactions on substituted chloropyridines, which is directly applicable to the derivatization of the 6-Chloropyridin-3-yl moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine substituent at the 6-position of the pyridine ring in this compound serves as a reactive handle for such transformations, allowing for the introduction of a wide array of functional groups.

Heck Reactions for Introducing Substituents

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the formation of new carbon-carbon bonds. While specific examples detailing the Heck reaction of this compound are not extensively documented in the readily available literature, the general principles of the Heck reaction can be applied to this substrate. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent to couple the chloropyridine with various alkenes, leading to the formation of substituted pyridines. The reactivity of the C-Cl bond in 6-chloropyridines can be lower than that of corresponding bromides or iodides, often necessitating more active catalyst systems or harsher reaction conditions.

Key parameters influencing the outcome of a Heck reaction include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base (e.g., Et₃N, K₂CO₃), and the solvent (e.g., DMF, NMP, toluene). The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the C-Cl bond, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

A representative, albeit generalized, Heck reaction is depicted below:

Table 1: Generalized Conditions for Heck Reactions of Aryl Chlorides

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands |

| Base | Et₃N, NaOAc, K₂CO₃ |

| Solvent | DMF, NMP, DMA, Toluene |

| Temperature | 80-150 °C |

Other Cross-Coupling Methods (e.g., Aminations, Alkoxylations)

Beyond the Heck reaction, the chlorine atom of this compound is amenable to other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and alkoxylation reactions. These methods allow for the direct formation of C-N and C-O bonds, respectively.

Buchwald-Hartwig Amination: This reaction provides a powerful route to synthesize N-aryl and N-heteroaryl amines. While direct studies on this compound are scarce, related 6-chloropyridine derivatives are known to undergo this transformation. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands) and a strong base (e.g., NaOt-Bu, K₃PO₄). Both primary and secondary amines can be coupled, offering a versatile method for introducing nitrogen-containing substituents.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloroheteroarenes

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Chloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 85 |

| 2 | 6-Chloronicotinamide | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 92 |

Alkoxylation: The palladium-catalyzed coupling of alcohols with aryl halides, though less common than amination, provides a direct route to aryl ethers. Similar to amination, these reactions require a palladium catalyst, a suitable ligand, and a base. The alkoxylation of this compound would yield the corresponding 6-alkoxypyridin-3-yl acetate, a valuable intermediate for further functionalization.

Cyclization and Annulation Reactions Involving 6-Chloropyridin-3-yl Precursors

The functional groups on the 6-Chloropyridin-3-yl scaffold can be strategically manipulated to participate in intramolecular cyclization and intermolecular annulation reactions, leading to the construction of more complex fused heterocyclic systems.

Formation of Quaternary Carbon Centers and Cyclic Systems

Novel Annulation Reactions for Polycyclic Structures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic structures. Precursors derived from this compound can be designed to participate in various annulation strategies. For example, a diene-containing derivative could undergo a Diels-Alder reaction, or a precursor with appropriate functional groups could be subjected to a Robinson annulation to construct a new six-membered ring. wikipedia.org

Oxidation and Reduction Pathways of the 6-Chloropyridin-3-yl Fragment

The 6-Chloropyridin-3-yl fragment can undergo various oxidation and reduction reactions, targeting either the pyridine ring or its substituents.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, degradation of the ring can occur. More commonly, oxidation reactions target substituents on the ring. For instance, if the acetate group were hydrolyzed to a hydroxyl group, it could be oxidized to a ketone.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Rh catalyst) can lead to the corresponding piperidine derivative. The chloro-substituent can also be removed via hydrogenolysis under these conditions. Alternatively, dissolving metal reductions (e.g., Na in liquid NH₃) can also effect the reduction of the pyridine ring. The choice of reducing agent and reaction conditions can allow for selective transformations. For example, transfer hydrogenation using a hydrogen donor like formic acid in the presence of a palladium catalyst can sometimes selectively remove the chlorine atom without reducing the pyridine ring.

Advanced Synthetic Approaches to 6-Chloropyridin-3-yl Containing Compounds

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecules containing the 6-chloropyridin-3-yl scaffold. These modern methodologies are designed to be more atom-economical, efficient, and amenable to automation and high-throughput synthesis compared to classical methods.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy for the synthesis of complex molecules. thieme-connect.de Several named MCRs are particularly relevant to the synthesis of pyridine rings and could be adapted for the preparation of 6-chloropyridin-3-yl containing compounds.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate, to produce a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. peeref.compatsnap.comwikipedia.orgchemtube3d.comorganic-chemistry.org For the synthesis of a 6-chloropyridin-3-yl containing compound, 6-chloronicotinaldehyde could serve as the aldehyde component. nih.govpharmaffiliates.comcymitquimica.com The reaction offers a convergent approach to highly substituted pyridines.

The Ugi four-component reaction is another powerful MCR that could be employed. This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org A specific application of this reaction has been reported involving 6-chloropyridine-3-carbaldehyde. In this instance, the reaction between 2,4-dimethoxybenzylamine and 6-chloropyridine-3-carbaldehyde is a key step. thieme-connect.de This demonstrates the feasibility of incorporating the 6-chloropyridin-3-yl moiety into complex structures using the Ugi reaction.

The Passerini three-component reaction , which combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, also presents a viable route. wikipedia.orgorganic-chemistry.orgresearchgate.netbroadinstitute.org Similar to the Ugi reaction, 6-chloronicotinaldehyde could be utilized as the aldehyde component, allowing for the introduction of the desired pyridine substructure.

Detailed Research Findings:

While the direct synthesis of this compound via a single multicomponent reaction is not extensively documented, the literature provides strong evidence for the utility of MCRs in building the core 6-chloropyridine scaffold. For instance, the Hantzsch synthesis offers a reliable method for constructing the pyridine ring itself, which can be subsequently functionalized. The use of 6-chloronicotinaldehyde in Ugi and Passerini reactions confirms that this key intermediate is compatible with the conditions of these powerful transformations, opening the door for the synthesis of a wide variety of complex molecules containing the 6-chloropyridin-3-yl unit.

Table 1: Overview of Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Product Type | Potential for 6-Chloropyridin-3-yl Moiety |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine/Pyridine | High, using 6-chloronicotinaldehyde as the aldehyde component. |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Demonstrated, using 6-chloropyridine-3-carbaldehyde. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | High, using 6-chloronicotinaldehyde as the aldehyde component. |

Flow Chemistry Applications in the Synthesis of Pyridine Derivatives

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis. mdpi.comresearchgate.netnih.gov By performing reactions in a continuously flowing stream through a reactor, this approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. peeref.compatsnap.comorganic-chemistry.orgbme.husemanticscholar.org

Detailed Research Findings:

The application of flow chemistry to the synthesis of pyridine derivatives has been demonstrated in several studies. For instance, the N-oxidation of various pyridines has been successfully carried out in a continuous flow microreactor, offering a safer and more efficient alternative to traditional batch methods. peeref.comorganic-chemistry.org This is relevant as pyridine N-oxides are versatile intermediates for further functionalization.

Furthermore, the synthesis of piperidine, the saturated analogue of pyridine, has been achieved through continuous liquid-phase hydrogenation of pyridine in a microreactor. This process demonstrates the potential for flow chemistry in manipulating the pyridine ring system under controlled conditions. patsnap.com While a direct flow synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of flow technology to related pyridine systems strongly suggests its applicability. For example, the synthesis of 2-chloronicotinic acid derivatives, which are structurally similar, has been explored, and the principles could be extended to the target molecule. researchgate.netatlantis-press.comresearchgate.net The preparation of 6-chloronicotinic acid itself has also been described in a patent, highlighting the industrial relevance of this scaffold. google.com

The use of microreactors for the preparation of pyridine N-oxide derivatives further underscores the advantages of this technology in handling potentially hazardous oxidation reactions safely and efficiently. bme.husemanticscholar.org

Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis

| Feature | Advantage | Relevance to 6-Chloropyridin-3-yl Containing Compounds |

| Enhanced Safety | Minimized reaction volume, better heat dissipation. | Important for potentially exothermic or hazardous reactions in the synthesis of functionalized pyridines. |

| Improved Control | Precise control over temperature, pressure, and residence time. | Leads to higher yields, better selectivity, and reproducibility. |

| Scalability | Easier to scale up production by running the system for longer or using parallel reactors. | Facilitates the production of larger quantities of valuable intermediates like those containing the 6-chloropyridin-3-yl moiety. |

| Process Intensification | Integration of multiple reaction and purification steps. | Can significantly shorten the overall synthesis time and reduce waste. |

Mechanistic Investigations and Reaction Dynamics of 6 Chloropyridin 3 Yl Acetate Transformations

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The transformation of 6-chloropyridin-3-yl acetate (B1210297) can proceed through various mechanistic pathways, largely dictated by the reagents, catalysts, and reaction conditions employed. These pathways often involve reactive intermediates and complex catalytic cycles that have been the subject of detailed investigation.

Radical reactions offer a powerful avenue for the functionalization of heteroaromatic compounds like 6-chloropyridin-3-yl acetate. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comkhanacademy.org

Initiation: The reaction is initiated by the generation of a radical species. This can be achieved through the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides. libretexts.org

Propagation: In the propagation phase, a radical abstracts an atom or adds to a double bond to generate a new radical species. In the context of transformations involving the pyridine (B92270) ring, a common pathway is the addition of a radical to the electron-deficient pyridine nucleus. Theoretical studies on the reaction of a chlorine atom with pyridine have shown that the addition to the nitrogen atom to form a 1-chloropyridinyl radical is a barrierless process and is favored over addition at the carbon atoms. nih.gov This suggests that radical addition to the nitrogen of the pyridine ring in this compound could be a facile process.

The subsequent fate of the resulting pyridinyl radical intermediate is crucial in determining the final product. These intermediates are electron-deficient and can be stabilized by resonance. khanacademy.org The reaction can then proceed through various pathways, including further reaction with other molecules in the reaction mixture or fragmentation.

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product. youtube.comkhanacademy.org

A representative mechanism for a radical reaction involving a pyridine derivative is the monoalkylation of N-methoxypyridinium salts. This reaction is initiated by the thermal decomposition of an initiator like di-tert-butyl hyponitrite (DTBHN), which generates a tert-butoxyl radical. This radical then reacts with a borane (B79455) reagent to produce an alkyl radical. The alkyl radical adds to the N-methoxypyridinium salt to form a radical cation intermediate. The rearomatization of the pyridine ring then occurs through the loss of a proton and subsequent elimination of a methoxyl radical, which can then propagate the chain reaction. researchgate.net While this example involves a modified pyridine, the fundamental steps of radical addition and subsequent rearomatization provide a plausible framework for understanding potential radical transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netmit.edu The general catalytic cycle for these reactions, which is applicable to substrates like this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-Cl bond of this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The oxidative addition is often the rate-determining step of the catalytic cycle, and its rate is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the substrate, and the ligands on the palladium catalyst. mit.educsbsju.edu For aryl chlorides, this step can be particularly challenging due to the strong C-Cl bond.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or an organotin compound in the Stille reaction) is transferred to the palladium(II) complex, displacing the halide. This step generates a diorganopalladium(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired carbon-carbon bond and regenerate the catalytically active palladium(0) species. mit.edu

The specific mechanism of the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, is believed to involve a dual catalytic cycle with both palladium and copper. The palladium cycle follows the general steps outlined above, while a copper cycle is responsible for the formation of a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium(II) intermediate. libretexts.orgresearchgate.net However, copper-free Sonogashira reactions are also known, and their mechanisms are the subject of ongoing research. libretexts.org

Copper-Catalyzed Amination Reactions:

Copper-catalyzed amination reactions, also known as Ullmann condensations, provide a valuable method for the formation of carbon-nitrogen bonds. Recent studies on the copper-catalyzed amination of aryl chlorides have shed light on the reaction mechanism. Mechanistic investigations suggest that the reaction proceeds through a catalytic cycle where the oxidative addition of the copper catalyst to the aryl chloride is a key and often rate-limiting step. rsc.orgresearchgate.net

A proposed catalytic cycle involves the reaction of an active monoanionic Cu(I) complex with the aryl chloride to form an oxidative addition complex. Subsequent binding of the amine and deprotonation leads to the formation of a copper(III) amido intermediate. This intermediate then undergoes reductive elimination to yield the C-N coupled product and regenerate the active copper catalyst. rsc.org The use of sterically hindered diamine ligands has been shown to be crucial for preventing catalyst deactivation and enabling the reaction to proceed under milder conditions. rsc.orgresearchgate.net

Aza-Michael Addition:

The aza-Michael addition is a conjugate addition reaction of an amine to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated carbonyl compound, its derivatives can be. For instance, if the acetyl group is modified to contain an acrylate (B77674) moiety, it becomes susceptible to aza-Michael addition.

The mechanism of the aza-Michael addition of an amine to an acrylate can proceed through different pathways. One proposed mechanism involves the formation of an intermediate zwitterionic compound after the nucleophilic attack of the amine on the double bond. This intermediate is then neutralized by a proton transfer, which can be facilitated by a protic solvent or another molecule of the amine. researchgate.net An alternative, concerted mechanism has also been proposed, which involves a cyclic intermolecular proton transfer from the amine to the carbonyl oxygen of the acrylate. researchgate.net The reaction is often base-catalyzed, although the amine reactant itself can act as a base. youtube.com

Intramolecular Cyclization:

This compound and its derivatives can undergo intramolecular cyclization reactions to form fused heterocyclic systems. The mechanism of these cyclizations is highly dependent on the nature of the substrate and the reaction conditions.

For example, pyridines with appropriate side chains containing electrophilic centers like aldehydes or ketones can undergo intramolecular aldol-like condensations. In the presence of a Brønsted acid catalyst, the benzylic carbon of a 2- or 4-alkylpyridine can act as a nucleophile and attack the electrophilic center, leading to the formation of a new ring. rsc.org

Another example is the cyclization of pyridinium (B92312) 1,4-zwitterions with activated allenes. The proposed mechanism involves an initial S-Michael addition of the pyridinium ylide to the allenoate, followed by an intramolecular C-Michael addition of the resulting carbanion to form a cyclic intermediate. A subsequent retro-Michael reaction releases the pyridine moiety and, after double bond isomerization, yields the final thiophene (B33073) product. nih.gov

Kinetic and Thermodynamic Considerations in this compound Reactivity

The reactivity of this compound in various transformations is governed by both kinetic and thermodynamic factors. While specific data for this compound is scarce, general principles and data from related systems can provide valuable insights.

Kinetic Considerations:

The rates of the reactions involving this compound are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-determining step. mit.edu High-throughput kinetic studies of the Sonogashira reaction of various aryl halides have provided quantitative data on the activation parameters. For aryl chlorides, the activation enthalpies (ΔH‡) are in the range of 95-144 kJ/mol, and the activation entropies (ΔS‡) are between -6 and 100 J/(mol·K). researchgate.netnih.gov These relatively high activation enthalpies reflect the strength of the C-Cl bond and the energy required to break it. DFT calculations have shown a linear correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. nih.gov

The following table summarizes the activation parameters for the Sonogashira reaction of various aryl chlorides.

| Aryl Chloride | ΔH‡ (kJ/mol) | ΔS‡ (J/(mol·K)) |

| Substituted Aryl Chlorides | 95 - 144 | -6 - 100 |

Data is for a range of substituted aryl chlorides and provides an approximation for the reactivity of this compound. researchgate.netnih.gov

Thermodynamic Considerations:

The thermodynamics of oxidative addition of aryl bromides to a palladium(I) center have been studied, revealing insights that may be applicable to the palladium(0) system. These studies show that the reaction can be systematically tuned by modifying the steric and electronic properties of the supporting ligands. chemrxiv.orgchemrxiv.org

Understanding both the kinetic and thermodynamic aspects of the reactions of this compound is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields and selectivities.

Spectroscopic and Structural Elucidation Techniques for 6 Chloropyridin 3 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within 6-Chloropyridin-3-yl acetate (B1210297) can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Chloropyridin-3-yl acetate is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl protons of the acetate group. The aromatic region will display a characteristic splitting pattern for the three non-equivalent protons on the substituted pyridine ring.

The proton at the C2 position is anticipated to be a doublet, influenced by the adjacent proton at C4.

The proton at the C4 position will likely appear as a doublet of doublets, due to coupling with the protons at C2 and C5.

The proton at the C5 position is expected to be a doublet, coupled to the proton at C4.

The methyl protons of the acetate group will present as a sharp singlet, typically in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five signals are expected for the pyridine ring carbons and two for the acetate group.

The carbon bearing the chlorine atom (C6) will be significantly influenced by the halogen's electronegativity.

The carbon attached to the oxygen of the acetate group (C3) will also show a characteristic downfield shift.

The carbonyl carbon of the acetate group will appear at the lowest field, typical for ester carbonyls.

The methyl carbon of the acetate group will be found at a high field.

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects on the pyridine ring.

Interactive Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.30 | d | ~2.5 |

| H-4 | ~7.50 | dd | ~8.5, 2.5 |

| H-5 | ~7.35 | d | ~8.5 |

| -OCOCH₃ | ~2.30 | s | - |

Interactive Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148.0 |

| C-3 | ~145.0 |

| C-4 | ~125.0 |

| C-5 | ~140.0 |

| C-6 | ~152.0 |

| -C =O | ~169.0 |

| -OC H₃ | ~21.0 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak and several characteristic fragment ions.

The molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) to form the 6-chloropyridin-3-ol radical cation.

Formation of an acylium ion: Cleavage of the C-O bond of the ester can also lead to the formation of a stable acetyl cation (CH₃CO⁺), which would give a prominent peak at m/z 43.

Cleavage of the entire acetate group: Loss of the entire acetate radical would result in a 6-chloropyridinyl cation.

Ring fragmentation: Subsequent fragmentation of the pyridine ring could also occur, leading to smaller charged fragments.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion |

| 171/173 | [M]⁺ (Molecular ion) |

| 129/131 | [M - C₂H₂O]⁺ |

| 112/114 | [M - C₂H₃O₂]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1760-1740 cm⁻¹, which is characteristic of the carbonyl group in an aryl acetate.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the region of 1250-1150 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several absorption bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O (Ester) Stretch | 1760-1740 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| C-O (Ester) Stretch | 1250-1150 | Strong |

| C-Cl Stretch | 800-600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While no published crystal structure for this compound is available, this technique, if applied, would reveal the planar structure of the pyridine ring and the conformation of the acetate group relative to the ring. It would also provide insights into how the molecules pack in the crystal lattice, including any potential π-stacking interactions of the pyridine rings or hydrogen bonding.

For illustrative purposes, the crystal structure of a closely related compound, a salt of 6-chloronicotinic acid, has been reported. nih.gov In this structure, the pyridine ring is planar, and the crystal packing is stabilized by extensive hydrogen bonding networks. nih.gov This provides an example of the detailed structural information that could be obtained for this compound if suitable crystals were grown and analyzed.

Computational Chemistry and Theoretical Modeling of 6 Chloropyridin 3 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. While direct DFT studies specifically on 6-Chloropyridin-3-yl acetate (B1210297) are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, such as those containing a (6-chloropyridin-3-yl)methyl moiety.

DFT calculations, typically using methods like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.gov For a molecule like 6-Chloropyridin-3-yl acetate, the pyridine (B92270) ring, chlorine atom, and the acetate group are the primary sites of electronic activity.

Key Electronic Parameters from DFT Studies on Related Compounds:

| Parameter | Description | Implication for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | The energy and location of the HOMO would indicate the molecule's ability to donate electrons, suggesting regions susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | The energy and location of the LUMO would indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | MEP analysis would reveal the electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions. |

In a DFT study on a larger molecule containing the (6-chloropyridin-3-yl)methyl group, the geometry and vibrational frequencies were successfully predicted and compared with experimental data, demonstrating the utility of DFT for characterizing such systems. nih.gov These calculations can also provide insights into the local reactivity through Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, identifying stable conformations and the dynamics of transitions between them.

For this compound, MD simulations could provide valuable information about its flexibility and preferred shapes in different environments (e.g., in a vacuum, in a solvent). The molecule possesses several rotatable bonds, particularly around the ester linkage and the bond connecting the acetate group to the pyridine ring.

Potential Insights from MD Simulations:

Torsional Angles: Analysis of the dihedral angles around the key rotatable bonds would reveal the most populated conformational states.

Energy Landscapes: By plotting the potential energy as a function of specific dihedral angles, the relative energies of different conformers and the energy barriers for their interconversion can be determined.

Solvent Effects: Running simulations in explicit solvent models (e.g., water) would show how intermolecular interactions with the solvent influence the conformational preferences of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

This compound is a precursor or intermediate in the synthesis of various compounds, including some with insecticidal properties related to the neonicotinoid class. nih.gov QSAR and pharmacophore modeling are highly relevant in the design and optimization of such active compounds.

A pharmacophore model for neonicotinoid insecticides, which often contain the 6-chloropyridin-3-yl moiety, has been developed. researchgate.net This model typically includes features such as:

Hydrogen-bond acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the acetate group.

Hydrogen-bond donors: Potentially acidic protons, though less prominent in this specific molecule.

Hydrophobic regions: The aromatic pyridine ring.

Positive ionizable features: The pyridine nitrogen can be protonated.

Application of QSAR and Pharmacophore Modeling:

| Technique | Application to this compound derivatives |

| QSAR | By synthesizing a series of derivatives of this compound and measuring their biological activity (e.g., insecticidal potency), a QSAR model could be built. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. |

| Pharmacophore Modeling | Based on the structures of known active compounds containing the 6-chloropyridin-3-yl scaffold, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active. |

These computational approaches are instrumental in modern drug and pesticide discovery, enabling a more rational and efficient search for new active molecules.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry can also be employed to predict spectroscopic properties and the outcomes of chemical reactions involving this compound.

Prediction of Spectroscopic Properties:

DFT and other quantum chemical methods can be used to calculate various spectroscopic data. For instance, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. nih.gov Similarly, electronic excitation energies can be calculated to predict the UV-Vis absorption spectrum. While a study on 3-halopyridines provides a basis for such predictions, specific data for this compound is not available. researchgate.net

Prediction of Reaction Outcomes:

Predicting the products of chemical reactions is a significant challenge in chemistry. Machine learning and data-driven approaches are increasingly being used to tackle this problem. mit.edunih.govrjptonline.orgnih.govresearchgate.net These models are trained on large datasets of known reactions and can predict the likely products for a given set of reactants and reagents.

For this compound, such models could be used to predict the outcomes of various transformations, such as:

Hydrolysis of the ester group.

Nucleophilic substitution at the chlorine-substituted position of the pyridine ring.

Reactions involving the pyridine nitrogen .

By leveraging computational tools, chemists can gain a deeper understanding of the reactivity of this compound and design synthetic routes more effectively.

Applications of 6 Chloropyridin 3 Yl Acetate As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical reactivity of 6-Chloropyridin-3-yl acetate (B1210297) allows it to be a precursor for a wide array of heterocyclic compounds. The chlorine atom can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, while the acetate group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized. This dual reactivity is key to its utility in building diverse molecular frameworks.

Construction of Substituted Pyridine (B92270) Derivatives for Targeted Applications

The 6-chloropyridine core of the molecule is a key platform for creating a variety of substituted pyridine derivatives. The chlorine atom at the 6-position of the pyridine ring is susceptible to substitution, making it a convenient handle for introducing new functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds. The chlorine atom on the pyridine ring can readily participate in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. This versatility is crucial for creating libraries of compounds for drug discovery and other applications.

For instance, the Suzuki-Miyaura coupling allows for the reaction of the chloropyridine with various aryl or heteroaryl boronic acids, leading to the formation of biaryl structures. These motifs are prevalent in many pharmaceutical agents. Similarly, the Sonogashira coupling enables the introduction of alkyne groups, which are valuable for further synthetic transformations or for their electronic properties in materials science. The reactivity of chloropyridines in these coupling reactions provides a reliable route to complex pyridine derivatives that would be difficult to synthesize by other means.

| Reaction Type | Coupling Partner | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl Pyridines | Access to common pharmaceutical scaffolds |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Pyridines | Introduction of versatile functional groups |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-pyridines | Direct functionalization of the pyridine ring |

Formation of Triazoles, Thiadiazines, and Other Fused Ring Systems

The 6-chloropyridin-3-yl moiety is a key building block for the synthesis of various five- and six-membered heterocycles, as well as more complex fused ring systems. By first modifying the acetate group and then utilizing the chloropyridine core, chemists can construct a variety of heterocyclic structures.

A notable application is in the synthesis of 1,2,4-triazole (B32235) derivatives. For example, 6-Chloropyridin-3-yl acetic acid hydrazide, which can be derived from the corresponding ester, serves as a starting material for the synthesis of 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol. This triazole can then undergo further reactions, such as alkylation and aminomethylation, to generate a library of derivatives with potential biological activities.

While direct synthesis of thiadiazines from 6-chloropyridin-3-yl acetate is not prominently documented, the 6-chloropyridinyl fragment can be incorporated into precursors for such syntheses. For example, derivatives of 6-chloronicotinonitrile (which can be prepared from related starting materials) can undergo cyclization reactions to form fused thieno[2,3-b]pyridines, demonstrating the utility of the chloropyridine scaffold in constructing fused systems. The synthesis of complex fused systems, such as pyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives, highlights the broader potential of pyridine-based starting materials in creating novel polycyclic heterocyclic structures.

| Starting Material Derivative | Reactant | Resulting Heterocycle |

| 6-Chloropyridin-3-yl acetic acid hydrazide | Phenyl isothiocyanate | 1,2,4-Triazole-3-thiol |

| 6-Chloronicotinonitrile derivatives | Sulfur, Amines | Thieno[2,3-b]pyridine |

Synthesis of C-Nucleoside Analogues Incorporating the Chloropyridinyl Moiety

C-nucleosides are an important class of compounds in medicinal chemistry where the nucleobase is attached to the sugar moiety via a carbon-carbon bond instead of the typical carbon-nitrogen bond. This C-C linkage makes them resistant to enzymatic cleavage, which can improve their pharmacokinetic properties. The 6-chloropyridin-3-yl group can serve as the "nucleobase" component in the synthesis of novel C-nucleoside analogues.

The synthesis can be achieved by coupling a suitable sugar derivative with a lithiated form of a 6-chloropyridine derivative. More advanced methods involve the chemoselective transformation of dihalogenated pyridine C-nucleosides. For instance, a 2-bromo-6-chloropyridin-3-yl C-deoxyribonucleoside can be synthesized, and then the bromine and chlorine atoms can be selectively substituted in subsequent steps. This allows for the creation of diverse 2,6-disubstituted pyridin-3-yl C-nucleosides, where one of the substituents is introduced at the position originally holding the chlorine atom. This modular approach is highly valuable for structure-activity relationship studies in the development of new antiviral or anticancer agents.

Scaffold for Complex Molecular Architectures and Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets. The 6-chloropyridin-3-yl fragment provides a ready source for this important structural motif.

Introduction of Pyridine Ring Systems into Biologically Active Molecules

The 6-chloropyridin-3-yl moiety has been successfully incorporated into a variety of biologically active molecules, ranging from agrochemicals to potential human therapeutics. The fragment can be introduced into a target molecule through various synthetic strategies, often by reacting a derivative like 6-chloro-3-(chloromethyl)pyridine with a suitable nucleophile.

A prominent example is the neonicotinoid insecticide Thiacloprid. Its chemical structure, (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide, features the 6-chloropyridin-3-yl methyl group attached to a thiazolidine ring. This demonstrates how the fragment can be integrated into a more complex heterocyclic system to create a molecule with potent biological activity. Another example is in the development of pest control agents such as N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide. Furthermore, the 6-chloro-pyridin-3-yl group has been identified as a key component in complex molecules designed as inhibitors of farnesyl protein transferase, an important target in cancer research.

| Biologically Active Molecule | Class | Role of 6-Chloropyridin-3-yl Fragment |

| Thiacloprid | Insecticide (Neonicotinoid) | Core structural component linked to a thiazolidine ring |

| Farnesyl Protein Transferase Inhibitor | Anticancer (preclinical) | Key fragment for binding to the enzyme target |

| N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide | Pest Control Agent | Essential part of the pharmacophore |

Stereoselective Synthesis Utilizing the 6-Chloropyridin-3-yl Fragment

While the 6-chloropyridin-3-yl fragment itself is achiral and not typically used to direct the stereochemistry of reactions, it is frequently incorporated into complex chiral molecules where stereoselective synthesis is critical. In these cases, the fragment is part of a larger substrate upon which stereoselective reactions are performed.

The synthesis of complex drug candidates often involves steps where new stereocenters are created with high precision. This can be achieved using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where existing stereocenters in the molecule influence the stereochemical outcome of a reaction. For example, a complex intermediate containing the 6-chloropyridin-3-yl scaffold could undergo an asymmetric reduction of a ketone to a chiral alcohol, or an asymmetric alkylation to set a new stereocenter.

An analogous situation is seen in the synthesis of chiral thiadiazine derivatives, where a chiral amine can be reacted with an achiral dichlorothiadiazinone core to produce an enantiomerically pure product. The chirality of the final molecule is derived from the chiral starting material, not the heterocyclic scaffold itself. Similarly, a molecule containing the 6-chloropyridin-3-yl fragment can be elaborated using stereoselective methods to build up the necessary stereochemical complexity required for biological activity.

Biological Activity and Pharmacological Relevance of 6 Chloropyridin 3 Yl Acetate Derivatives

Mechanisms of Biological Action at Molecular and Cellular Levels

The biological effects of 6-chloropyridin-3-yl acetate (B1210297) derivatives are primarily rooted in their ability to interact with specific biological macromolecules, leading to the modulation of their functions.

Derivatives of 6-chloropyridin-3-yl acetate, specifically 5-chloropyridinyl esters of various nonsteroidal anti-inflammatory agents (NSAIDs) and related carboxylic acids, have been identified as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro). nih.govnih.gov This enzyme is critical for the replication cycle of the virus, making it a prime target for antiviral therapies. ucl.ac.ukmdpi.com The inhibition of this protease by these ester derivatives highlights their therapeutic potential in addressing COVID-19. nih.gov

Mass spectral analysis suggests that the mechanism of inhibition involves the formation of a covalent bond with the enzyme. nih.gov A number of these synthetic derivatives exhibit significant inhibitory activity against the SARS-CoV-2 3CLpro enzyme, with IC₅₀ values reaching the nanomolar range. nih.govnih.gov For instance, the (R)-naproxen derivative (Compound 9a) was found to be a particularly potent inhibitor. nih.gov

Table 1: In Vitro SARS-CoV-2 3CLpro Enzyme Inhibition by 5-Chloropyridinyl Ester Derivatives

| Compound | Derivative of | SARS-CoV-2 3CLpro IC₅₀ (nM) |

| 6a | Acetoxysalicylic acid | 360 |

| 8a | (S)-Naproxen | 670 |

| 9a | (R)-Naproxen | 160 |

| 10a | Racemic ibuprofen (B1674241) | 810 |

| 13b | Indomethacin | 4900 |

Data sourced from Molecules (2021). nih.gov

Based on a review of the available scientific literature, the primary research focus for this compound derivatives has been on their role as enzyme inhibitors, particularly against viral proteases. nih.govnih.gov There is currently a lack of specific studies detailing the direct binding interactions of this class of compounds with neurotransmitter receptors, nicotinic acetylcholine (B1216132) receptors, or G-protein coupled receptors.

The potent enzyme inhibition of the SARS-CoV-2 3CL protease by these compounds translates directly to antiviral activity. nih.gov In vitro antiviral assays using a quantitative VeroE6 cell-based system demonstrated that several of the 5-chloropyridinyl ester derivatives can effectively block the infectivity and cytopathic effects of the SARS-CoV-2 virus. nih.gov

While some compounds with strong enzyme inhibition did not show corresponding potent antiviral activity in cellular assays, others demonstrated notable efficacy. nih.gov For example, an indole (B1671886) chloropyridin-3-yl ester derivative (Compound 3) showed a potent antiviral EC₅₀ value of 2.8 µM in VeroE6 cells. nih.gov Another derivative, Compound 13b, exhibited an antiviral EC₅₀ value of 24 µM. nih.govnih.gov This showcases the potential of this chemical scaffold in developing effective antiviral agents that function through the mechanism of protease inhibition. nih.gov

Table 2: Antiviral Activity of 5-Chloropyridinyl Ester Derivatives against SARS-CoV-2 in VeroE6 Cells

| Compound | Derivative of | Antiviral EC₅₀ (µM) |

| 3 | Indole carboxylic acid | 2.8 |

| 6a | Acetoxysalicylic acid | > 100 |

| 13b | Indomethacin | 24 |

Data sourced from Molecules (2021). nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more effective and selective therapeutic agents.

Structure-activity relationship (SAR) studies on 5-chloropyridinyl esters have provided valuable insights into how specific structural modifications influence their inhibitory potency against SARS-CoV-2 3CLpro. A key finding is the significant impact of stereochemistry on biological efficacy. nih.gov

A clear example is the difference in activity between the esters derived from the two enantiomers of naproxen. The (R)-naproxen derivative (Compound 9a) exhibited a potent enzyme inhibitory IC₅₀ value of 160 nM. nih.gov In contrast, the (S)-Naproxen derivative (Compound 8a) was over four times less active, with an IC₅₀ value of 670 nM. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituent is critical for optimal interaction with the enzyme's active site.

Furthermore, the nature of the aromatic carboxylic acid esterified to the 5-chloropyridin-3-ol core plays a significant role. Derivatives of different common NSAIDs, such as acetoxysalicylic acid (Compound 6a, IC₅₀ = 360 nM) and racemic ibuprofen (Compound 10a, IC₅₀ = 810 nM), showed varied but generally strong inhibitory activities, underscoring how modifications to this part of the molecule can modulate biological efficacy. nih.gov

To gain molecular insight into the potent inhibitory activity of these compounds, a model of the most potent inhibitor, Compound 9a, was created to visualize its binding to the active site of the SARS-CoV-2 3CL protease. nih.gov Such molecular docking studies are essential for understanding the bioactive conformation—the specific spatial orientation a molecule adopts when it binds to its biological target to exert its effect. frontiersin.org

The modeling helps to elucidate the key interactions between the inhibitor and the amino acid residues within the protease's active site. ucl.ac.uk This analysis of the bound conformation provides a structural basis for the observed high potency of certain derivatives and serves as a foundation for the rational design of new inhibitors with improved efficacy. nih.gov By identifying the essential structural features and their optimal orientation for binding, a pharmacophore model can be developed to guide future synthetic efforts.

Therapeutic Potential and Medicinal Chemistry Applications

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Researchers have explored their potential in developing novel therapeutic agents for a range of diseases, from neurological disorders to cancer and microbial infections.

Development of Anti-amnesiant Agents and Neurological Applications

The pyridine (B92270) ring is a core structure in many compounds targeting the central nervous system. While direct studies on the anti-amnesic properties of this compound derivatives are limited, related pyridine-based compounds have shown promise in this area. For instance, certain 4-aminopyridine (B3432731) derivatives have been investigated for their anticholinesterase and antiamnesic activities. ekb.egnih.gov Acetylcholine enhancement is a key mechanism in treating conditions like Alzheimer's disease, and ion channel modulators such as 4-aminopyridine have been explored for this purpose. nih.gov

Furthermore, recent research into neurodegenerative diseases has highlighted the potential of pyridine derivatives in diagnostics. A new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been developed for imaging aggregated α-synuclein in Parkinson's disease using positron emission tomography (PET). nih.govmdpi.com These findings suggest that the broader class of substituted pyridines, which includes derivatives of this compound, represents a valuable area of research for both therapeutic and diagnostic applications in neurology.

Design of Potential Cytotoxic Agents and Anticancer Research

A significant body of research has focused on the synthesis and evaluation of pyridine derivatives as potential anticancer agents. Various studies have demonstrated the cytotoxic effects of compounds incorporating the pyridine moiety against a range of human cancer cell lines.

Novel 3-cyanopyridine (B1664610) derivatives have been synthesized and evaluated for their anti-breast cancer activity. Several of these compounds exhibited potent cytotoxic effects, with some showing superior efficacy to the standard drug doxorubicin. nih.gov For example, 3-cyano-2-methoxypyridine derivatives containing naphthyl and 3-pyridyl moieties displayed high cytotoxic activity with low IC50 values. nih.gov Similarly, other 3-cyanopyrid-2-one derivatives have also shown significant cytotoxicity against breast cancer cell lines. nih.gov

The cytotoxic potential of pyridine derivatives is not limited to breast cancer. Studies have explored their activity against other cancer cell lines, revealing a wide range of efficacy. The following table summarizes the cytotoxic activity of selected pyridine derivatives from various research endeavors.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-cyano-2-methoxypyridine derivative (with naphthyl moiety) | MCF-7 | 1.69 ± 0.07 | nih.gov |

| 3-cyano-2-methoxypyridine derivative (with 3-pyridyl moiety) | MCF-7 | 2.13 ± 0.09 | nih.gov |

| 3-cyano-1-methylpyrid-2-one derivative (with 4-chlorophenyl) | MCF-7 | 2.05 ± 0.08 | nih.gov |

| 3-cyanopyrid-2-one derivative (with 3-pyridyl moiety) | MCF-7 | 1.89 ± 0.08 | nih.gov |

| 3-cyanopyrid-2-one derivative (with thiophenyl moiety) | MCF-7 | 1.92 ± 0.08 | nih.gov |

Antimicrobial Activity Studies

The 6-chloropyridin-3-yl moiety has been incorporated into various heterocyclic structures to explore their antimicrobial properties. Research has shown that these derivatives can exhibit significant activity against a spectrum of bacteria and fungi.

One area of investigation involves the synthesis of 1,2,4-triazole (B32235) derivatives containing a 6-chloropyridin-3-yl methyl moiety. These compounds have been screened for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results, as indicated by Minimum Inhibitory Concentration (MIC) values, demonstrate a range of potencies.

Another study focused on novel neonicotinoid analogs with a dihydropyridine (B1217469) structure, which also incorporated the 6-chloropyridin-3-yl group. nih.gov Beyond their insecticidal properties, some of these compounds exhibited promising antibacterial activity against Pseudomonas solanacearum, the causative agent of tomato bacterial wilt. nih.gov For instance, one derivative showed potent antibacterial activity, reaching 88.1% against this plant pathogen at a concentration of 200 mg/L. nih.gov

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyridine carbonitrile derivative | Candida albicans | 25 | researchgate.net |

| Pyridine carbonitrile derivative | Candida albicans (clinical isolate) | 25 | researchgate.net |

| Aminopyridine derivative | E. coli | >6.25 | semanticscholar.org |

| Aminopyridine derivative | P. mirabilis | >6.25 | semanticscholar.org |

| Alkyl pyridinol derivative | S. aureus | 0.5-1 | mdpi.com |

| Alkyl pyridinol derivative | MRSA | 0.5-1 | mdpi.com |

Insecticidal and Agrochemical Applications

The 6-chloropyridin-3-yl group is a key structural feature in a major class of insecticides known as neonicotinoids. This has made derivatives of this compound important precursors and subjects of study in the field of agrochemicals.

Neonicotinoid Derivatives and Target Pest Efficacy

Neonicotinoids are a class of neuro-active insecticides that are chemically similar to nicotine. youtube.com They are effective against a broad spectrum of sucking and certain chewing pests. science.gov These compounds act as agonists at the insect nicotinic acetylcholine receptor, leading to disruption of the insect's central nervous system. science.gov

Several commercially important neonicotinoid insecticides, such as thiacloprid, are derivatives of the 6-chloropyridin-3-yl methyl structure. researchgate.net These insecticides have been widely used in agriculture to control a variety of pests. For example, neonicotinoid mixtures have been recommended for controlling sucking insects like the cowpea aphid, Aphis craccivora. ekb.eg Studies have shown that combinations of neonicotinoids with other insecticides can result in synergistic effects, increasing their toxicity to target pests. ekb.eg

The efficacy of neonicotinoids against specific pests has been documented in numerous studies. For instance, dinotefuran, a neonicotinoid, has shown high efficiency against the cowpea aphid with a low LC50 value. ekb.eg The following table provides examples of the efficacy of certain neonicotinoids against this pest.

| Neonicotinoid | Target Pest | LC50 (µg/mL) | Reference |

| Dinotefuran | Aphis craccivora | 0.89 | ekb.eg |

| Acetamiprid | Aphis craccivora | 0.95 | ekb.eg |

| Thiamethoxam | Aphis craccivora | 3.82 | ekb.eg |

Fungicidal Activity and Mechanisms of Action

In addition to their insecticidal applications, derivatives containing the pyridine scaffold have been investigated for their fungicidal properties. Research has led to the development of novel pyridine derivatives with potent activity against various plant pathogenic fungi.

One study focused on the design and synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com The results indicated that certain compounds with a chloro-substitution at the sixth position of the pyridine ring exhibited excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com For example, a derivative with chloro substitutions at both the fifth and sixth positions of the pyridine ring showed a significantly high fungicidal activity with a low EC50 value. mdpi.com

Another area of research has explored pyrimidine (B1678525) derivatives, some of which incorporate a (6-chloropyridin-3-yl)methyl group. nih.gov These compounds were evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi, with some showing broad-spectrum activity. nih.gov The mechanism of action for some pyridine-based fungicides has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. researchgate.net

The following table summarizes the fungicidal activity of selected pyridine derivatives.

| Compound Type | Fungal Pathogen | EC50 (mg/L) | Reference |

| N-(thiophen-2-yl) nicotinamide derivative (5,6-dichloro) | Pseudoperonospora cubensis | 1.96 | mdpi.com |

| N-(thiophen-2-yl) nicotinamide derivative (2-CH3-5-CN-6-Cl) | Pseudoperonospora cubensis | 4.69 | mdpi.com |

| N-(thiophen-2-yl) nicotinamide derivative (5,6-dihalo) | Pseudoperonospora cubensis | 19.89 | mdpi.com |

Q & A

Q. What are the established synthetic routes for 6-Chloropyridin-3-yl acetate, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of 6-chloro-3-chloromethylpyridine followed by esterification. Key steps include reacting 6-chloro-3-chloromethylpyridine with acetic acid hydrazide under basic conditions to form the hydrazide intermediate, which is further functionalized via aminomethylation or alkylation . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields from 60% to 85%. Side products like unreacted chloromethylpyridine or over-alkylated derivatives require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms bond angles and torsional parameters. For example, the C–Cl bond length (1.74 Å) and ester carbonyl geometry (C=O at 1.21 Å) align with density functional theory (DFT) calculations . ORTEP-III visualizes thermal ellipsoids to assess disorder in crystal lattices, particularly for the chloropyridinyl moiety . Data-to-parameter ratios >10:1 ensure refinement reliability .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities (<1%). Stability studies in DMSO or aqueous buffers (pH 4–9) reveal hydrolysis of the acetate group at pH >8, monitored via <sup>1</sup>H NMR (disappearance of the ester methyl singlet at δ 2.1 ppm) .

Q. How does the compound’s reactivity inform its use in derivatization?

The chloropyridinyl group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols), while the acetate ester is susceptible to hydrolysis. For example, reaction with morpholine at 100°C replaces the chloride with a morpholino group, confirmed by LC-MS ([M+H]<sup>+</sup> at m/z 297) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., <sup>13</sup>C NMR vs. XRD) be resolved?

Discrepancies between experimental <sup>13</sup>C NMR shifts (e.g., carbonyl carbon at δ 168 ppm) and DFT-predicted values arise from solvent effects or crystal packing. Multivariate analysis (e.g., using Gaussian09 with PCM solvent models) reconciles these differences . Cross-validation with IR (C=O stretch at 1740 cm<sup>−1</sup>) and mass fragmentation patterns further resolves ambiguities .

Q. What strategies optimize reaction conditions for novel derivatives with enhanced bioactivity?

Design of Experiments (DoE) identifies critical factors: molar ratio (1:1.2 for hydrazide:aryl halide), catalyst (K2CO3 vs. Cs2CO3), and solvent polarity. For instance, Cs2CO3 in DMF increases aminomethylation efficiency by 20% compared to K2CO3.

Q. How do computational models enhance understanding of structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) predicts binding affinities of triazole derivatives to bacterial dihydrofolate reductase (DHFR). A ΔG of −8.2 kcal/mol correlates with experimental MIC values (2 µg/mL against S. aureus) . Charge-density analysis (Multiwfn) maps electrophilic regions, guiding functionalization at the pyridinyl C-4 position .

Q. What methodologies address instability in aqueous formulations for biological assays?

Nanoencapsulation (e.g., PLGA nanoparticles) improves stability: 90% compound retention after 24 hours in PBS (pH 7.4) vs. 50% for free compound. Dynamic light scattering (DLS) confirms particle size (150 ± 20 nm) and zeta potential (−25 mV) .

Q. How are crystallographic disorder and twinning managed during refinement?

SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning. For example, a BASF value of 0.35 reduces R1 from 0.10 to 0.04 in a twinned crystal. PART instructions resolve disorder in the acetate group, with occupancy ratios refined to 0.6:0.4 .

Q. What interdisciplinary approaches enable novel applications in drug delivery?

Conjugation with PEGylated lipids forms stable micelles (critical micelle concentration = 0.1 mM). In vitro release studies (dialysis membrane, pH 5.5) show 80% payload release over 48 hours, monitored via fluorescence spectroscopy (λex = 360 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.